molecular formula C14H8ClFN2 B058523 2-Chloro-4-(4-fluorophenyl)quinazoline CAS No. 113241-54-6

2-Chloro-4-(4-fluorophenyl)quinazoline

Cat. No. B058523
M. Wt: 258.68 g/mol
InChI Key: HFHQOZVMQOVFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-fluorophenyl)quinazoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a quinazoline derivative and is known for its unique properties that make it a promising candidate for use in different scientific research applications.

Mechanism Of Action

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)quinazoline is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the growth of cancer cells, replication of viruses, and inflammation. Further research is needed to fully understand the mechanism of action of this compound.

Biochemical And Physiological Effects

2-Chloro-4-(4-fluorophenyl)quinazoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. Furthermore, it has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Chloro-4-(4-fluorophenyl)quinazoline in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. Furthermore, it has low toxicity and is well-tolerated in animal studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for research on 2-Chloro-4-(4-fluorophenyl)quinazoline. One potential direction is to study the compound's potential use in combination with other drugs to enhance its anticancer, antiviral, and anti-inflammatory properties. Another direction is to study the compound's potential use in treating other diseases, such as autoimmune diseases. Furthermore, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields of scientific research.
Conclusion
2-Chloro-4-(4-fluorophenyl)quinazoline is a promising compound that has potential applications in various fields of scientific research. Its unique properties make it a promising candidate for use in different scientific research applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in different fields of scientific research.

Synthesis Methods

The synthesis of 2-Chloro-4-(4-fluorophenyl)quinazoline involves the reaction of 4-fluoroaniline and 2-chloroquinazoline in the presence of a catalyst. The reaction takes place in a solvent under specific temperature and pressure conditions. The yield of the reaction can be improved by optimizing the reaction conditions.

Scientific Research Applications

2-Chloro-4-(4-fluorophenyl)quinazoline has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its antiviral properties and has shown potential in inhibiting the replication of viruses. Furthermore, it has been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.

properties

CAS RN

113241-54-6

Product Name

2-Chloro-4-(4-fluorophenyl)quinazoline

Molecular Formula

C14H8ClFN2

Molecular Weight

258.68 g/mol

IUPAC Name

2-chloro-4-(4-fluorophenyl)quinazoline

InChI

InChI=1S/C14H8ClFN2/c15-14-17-12-4-2-1-3-11(12)13(18-14)9-5-7-10(16)8-6-9/h1-8H

InChI Key

HFHQOZVMQOVFAO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=C(C=C3)F

synonyms

2-Chloro-4-(4-fluorophenyl)quinazoline

Origin of Product

United States

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